methyl 3,4-dihydroxy-5-methylbenzoate
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Overview
Description
Methyl 3,4-dihydroxy-5-methylbenzoate: is an organic compound with the molecular formula C9H10O5 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and one methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-dihydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3,4-dihydroxy-5-methylbenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydroxy-5-methylbenzoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It interacts with molecular targets such as reactive oxygen species and modulates signaling pathways involved in cellular protection and apoptosis .
Comparison with Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar in structure but lacks the additional methyl group.
Methyl 3,4-dihydroxy-5-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Uniqueness: Methyl 3,4-dihydroxy-5-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups contributes to its antioxidant activity and potential therapeutic applications.
Properties
CAS No. |
32263-15-3 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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